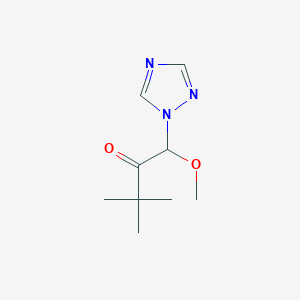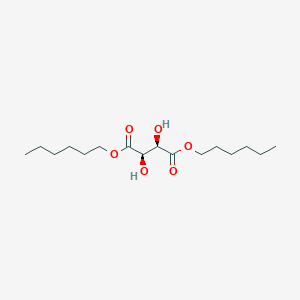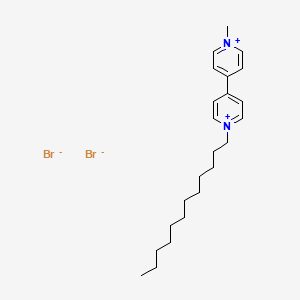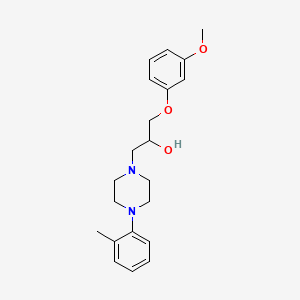
1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a synthetic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their unique five-membered tri-nitrogen aromatic heterocyclic structure, which allows them to bind with various enzymes and receptors in biological systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with methoxyacyl groups. The reaction conditions often include the use of catalysts and solvents to facilitate the process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with specific enzymes and receptors in biological systems. The triazole ring structure facilitates binding with these molecular targets, leading to various physiological effects. For example, in plants, it influences hormone levels, thereby regulating root growth and development .
Comparación Con Compuestos Similares
Paclobutrazol: A triazole fungicide used as a plant growth retardant by inhibiting gibberellin biosynthesis.
Uniconazole: Another triazole compound with similar plant growth regulatory properties.
Triapenthenol: A triazole derivative used in agriculture for its growth-regulating effects.
Uniqueness: 1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific methoxyacyl substitution, which enhances its activity as a plant growth regulator. This structural modification allows it to promote root length more effectively compared to other triazole derivatives .
Propiedades
Número CAS |
77315-51-6 |
|---|---|
Fórmula molecular |
C9H15N3O2 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
1-methoxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)7(13)8(14-4)12-6-10-5-11-12/h5-6,8H,1-4H3 |
Clave InChI |
LDQVUYYJWKPHMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(N1C=NC=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)










![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
